Cas no 1206686-30-7 (dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine)

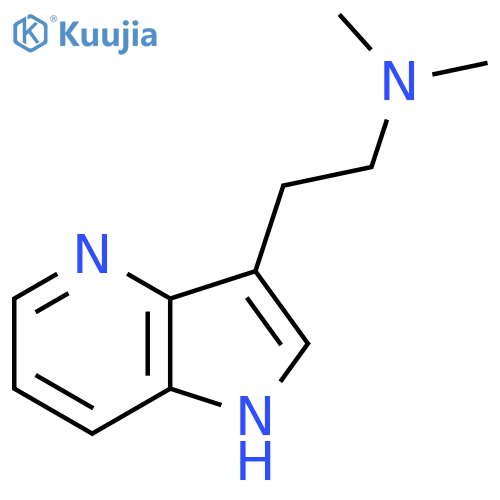

1206686-30-7 structure

商品名:dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine

CAS番号:1206686-30-7

MF:C11H15N3

メガワット:189.256901979446

MDL:MFCD20687379

CID:5607435

PubChem ID:57421415

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 化学的及び物理的性質

名前と識別子

-

- EN300-8631253

- 1206686-30-7

- HNOKQHZBUMKDTL-UHFFFAOYSA-N

- SCHEMBL3201752

- dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine

- N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine

- dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine

-

- MDL: MFCD20687379

- インチ: 1S/C11H15N3/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10/h3-4,6,8,13H,5,7H2,1-2H3

- InChIKey: HNOKQHZBUMKDTL-UHFFFAOYSA-N

- ほほえんだ: N(C)(C)CCC1=CNC2C=CC=NC1=2

計算された属性

- せいみつぶんしりょう: 189.126597491g/mol

- どういたいしつりょう: 189.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8631253-1g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 1g |

$1729.0 | 2023-09-02 | ||

| Enamine | EN300-8631253-5.0g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 5.0g |

$5014.0 | 2025-02-21 | |

| Enamine | EN300-8631253-1.0g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 1.0g |

$1729.0 | 2025-02-21 | |

| Enamine | EN300-8631253-0.05g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 0.05g |

$1452.0 | 2025-02-21 | |

| Enamine | EN300-8631253-0.5g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 0.5g |

$1660.0 | 2025-02-21 | |

| Enamine | EN300-8631253-2.5g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 2.5g |

$3389.0 | 2025-02-21 | |

| Enamine | EN300-8631253-5g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 5g |

$5014.0 | 2023-09-02 | ||

| Enamine | EN300-8631253-10.0g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 10.0g |

$7435.0 | 2025-02-21 | |

| Enamine | EN300-8631253-0.25g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 0.25g |

$1591.0 | 2025-02-21 | |

| Enamine | EN300-8631253-0.1g |

dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)amine |

1206686-30-7 | 95.0% | 0.1g |

$1521.0 | 2025-02-21 |

dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1206686-30-7 (dimethyl(2-{1H-pyrrolo3,2-bpyridin-3-yl}ethyl)amine) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量